2-Bromo-3-butylthiophene
Overview
Description
2-Bromo-3-butylthiophene is an organobromine compound with the molecular formula C8H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-butylthiophene typically involves the bromination of 3-butylthiophene. One common method is the reaction of 3-butylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-butylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Various substituted thiophenes.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-3-butylthiophene has several applications in scientific research:
Organic Semiconductors: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic properties.
Medicinal Chemistry: It is explored for its potential in drug discovery and development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-3-butylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In organic semiconductors, it contributes to the formation of conjugated systems that facilitate charge transport. In medicinal chemistry, its bromine atom and thiophene ring can interact with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
- 2-Bromo-3-methylthiophene
- 2-Bromo-3-ethylthiophene
- 2-Bromo-3-propylthiophene
Comparison: 2-Bromo-3-butylthiophene is unique due to its butyl side chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides different steric and electronic effects, making it suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
2-bromo-3-butylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBLITSBUDZSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571913 | |
Record name | 2-Bromo-3-butylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145543-82-4 | |
Record name | 2-Bromo-3-butylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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